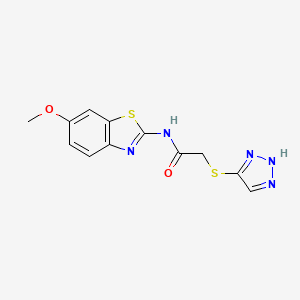![molecular formula C21H25F3N6O B5501932 4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazinopyrimidine compounds involves complex reactions, including nucleophilic attack of corresponding trichloropyrimidine by amines to produce a series of compounds with varying properties. For example, Mattioda et al. (1975) synthesized a series of 22 new 4-piperazinopyrimidines bearing a methylthio substituent, highlighting the intricate steps involved in the synthesis of such compounds (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of closely related compounds has been determined through various techniques, including X-ray analysis. Özbey et al. (1998) described the crystal and molecular structure of a related compound, showcasing the importance of structural analysis in understanding the compound's potential interactions and activity (Özbey et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving piperazine-linked pyrimidines demonstrate the compound's versatility and potential for generating new pharmacologically active derivatives. For instance, Mekky et al. (2021) reported efficient procedures for synthesizing new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) (Mekky et al., 2021).
科学的研究の応用
Synthesis and Characterization
The synthesis of novel heterocyclic compounds, including those derived from 4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine, has been a subject of considerable interest in the field of organic chemistry. These compounds have been synthesized through various chemical reactions, involving key steps such as nucleophilic substitution reactions and the formation of complex fused heterocycles. The structural elucidation of these compounds is typically achieved using spectral analysis, including IR, NMR, and MS techniques, which are crucial for confirming their molecular structures (Bararjanian et al., 2010).
Potential Applications in Scientific Research
The derivatives of this compound have been investigated for their potential applications in various fields of scientific research. These include:
Anticancer Research : Some derivatives have shown promise in anticancer research, exhibiting moderate to strong antitumor activities against various cancer cell lines. This includes research on compounds that have shown potential inhibitory effects on tumor growth, leading to further investigation into their mechanism of action and potential therapeutic applications (Li et al., 2020).
Antimicrobial Studies : The antimicrobial properties of certain derivatives have also been explored, with some compounds exhibiting promising antibacterial and antifungal activities. This research contributes to the search for new antimicrobial agents that could be effective against resistant strains of bacteria and fungi (Vidule, 2011).
Chemical Synthesis and Drug Development : The compound and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are of significant interest in drug development. This includes the synthesis of novel compounds with potential therapeutic applications, exploring their biological activities, and optimizing their pharmacological properties.
Biological Studies and Mechanistic Insights : Beyond their potential therapeutic applications, these compounds are also used in biological studies to gain insights into cellular processes and disease mechanisms. This includes studies on their effects on cell proliferation, apoptosis, and other cellular pathways relevant to cancer and other diseases.
Safety and Hazards
特性
IUPAC Name |
[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N6O/c1-27-6-8-28(9-7-27)18-14-19(26-15-25-18)29-10-12-30(13-11-29)20(31)16-4-2-3-5-17(16)21(22,23)24/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDUTUXSOVGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)
![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)
![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)


![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)
![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)